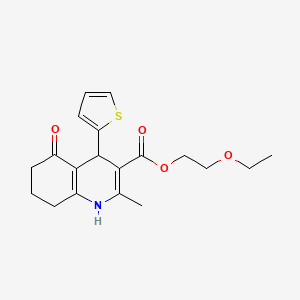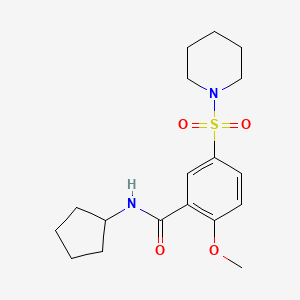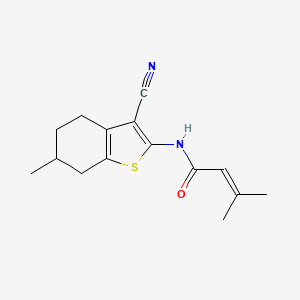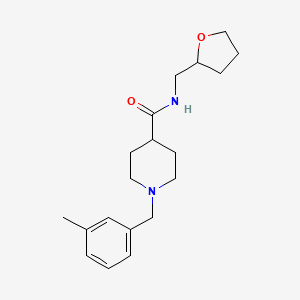![molecular formula C15H21NO2S B4928359 4-[(4-butoxyphenyl)carbonothioyl]morpholine](/img/structure/B4928359.png)
4-[(4-butoxyphenyl)carbonothioyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-butoxyphenyl)carbonothioyl]morpholine (BPCTM) is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. It is a heterocyclic organic compound that belongs to the morpholine family. BPCTM is a yellowish powder that is soluble in organic solvents and water.
Mécanisme D'action
The mechanism of action of 4-[(4-butoxyphenyl)carbonothioyl]morpholine is not fully understood. However, studies have shown that 4-[(4-butoxyphenyl)carbonothioyl]morpholine may inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase. 4-[(4-butoxyphenyl)carbonothioyl]morpholine may also interact with cellular membranes, leading to changes in membrane fluidity and permeability.
Biochemical and Physiological Effects:
4-[(4-butoxyphenyl)carbonothioyl]morpholine has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-[(4-butoxyphenyl)carbonothioyl]morpholine can inhibit the growth of cancer cells and the replication of certain viruses. 4-[(4-butoxyphenyl)carbonothioyl]morpholine has also been shown to exhibit antibacterial and antifungal activities. In animal studies, 4-[(4-butoxyphenyl)carbonothioyl]morpholine has been shown to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(4-butoxyphenyl)carbonothioyl]morpholine has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits a wide range of biological activities. However, 4-[(4-butoxyphenyl)carbonothioyl]morpholine also has some limitations. It is relatively unstable and may decompose over time, leading to changes in its biological activity. 4-[(4-butoxyphenyl)carbonothioyl]morpholine may also exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-[(4-butoxyphenyl)carbonothioyl]morpholine. One direction is the development of 4-[(4-butoxyphenyl)carbonothioyl]morpholine-based drugs for the treatment of cancer, viral infections, and neurodegenerative diseases. Another direction is the study of 4-[(4-butoxyphenyl)carbonothioyl]morpholine as a potential herbicide and fungicide for agricultural applications. Additionally, the study of 4-[(4-butoxyphenyl)carbonothioyl]morpholine as a self-assembled monolayer on various surfaces could lead to new materials with unique properties. Further studies are needed to fully understand the mechanism of action and the potential applications of 4-[(4-butoxyphenyl)carbonothioyl]morpholine.
Méthodes De Synthèse
4-[(4-butoxyphenyl)carbonothioyl]morpholine can be synthesized through various methods, including the reaction of morpholine with carbon disulfide and 4-butoxyphenyl isothiocyanate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is then purified through recrystallization or column chromatography. Other methods include the reaction of morpholine with thiophosgene and 4-butoxyaniline or the reaction of morpholine with carbon disulfide and 4-butoxyaniline.
Applications De Recherche Scientifique
4-[(4-butoxyphenyl)carbonothioyl]morpholine has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 4-[(4-butoxyphenyl)carbonothioyl]morpholine has been shown to exhibit antitumor, antiviral, and antimicrobial activities. In agriculture, 4-[(4-butoxyphenyl)carbonothioyl]morpholine has been studied for its potential use as a herbicide and fungicide. In material science, 4-[(4-butoxyphenyl)carbonothioyl]morpholine has been studied for its ability to form self-assembled monolayers on various surfaces.
Propriétés
IUPAC Name |
(4-butoxyphenyl)-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-2-3-10-18-14-6-4-13(5-7-14)15(19)16-8-11-17-12-9-16/h4-7H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDKZAVUMCSNMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Butoxyphenyl)(morpholin-4-yl)methanethione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[(2-methoxyethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4928292.png)
![2-bromo-4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4928295.png)

![N,N,N'-trimethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B4928305.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4928306.png)

![9-[4-(benzyloxy)-3-ethoxyphenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4928313.png)
![5-imino-6-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4928318.png)

![ethyl [2,2,2-trifluoro-1-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4928321.png)


![4-(5-{2-cyano-3-[(2-methoxyethyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B4928344.png)
![N-(2-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-1,2,3,4-tetrahydro-7-isoquinolinyl)isonicotinamide](/img/structure/B4928349.png)